molecular formula C54H45CuIP3 B102019 Copper, iodotris(triphenylphosphine)-, (T-4)- CAS No. 15709-82-7

Copper, iodotris(triphenylphosphine)-, (T-4)-

Cat. No. B102019
CAS RN: 15709-82-7
M. Wt: 977.3 g/mol
InChI Key: GQMWLWIPQUJUAY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Copper, iodotris(triphenylphosphine)-, (T-4)- is a copper-based chemical compound that has been widely used in scientific research for its unique properties. It is a highly reactive and versatile compound that can be synthesized using various methods. In

Scientific Research Applications

Copper, iodotris(triphenylphosphine)-, (Copper, iodotris(triphenylphosphine)-, (T-4)-)- has been widely used in scientific research due to its unique properties. It has been used as a catalyst in various reactions, including the synthesis of organic compounds and the degradation of pollutants. It has also been used in the preparation of metal-organic frameworks and as a precursor for the synthesis of other copper-based compounds.

Mechanism of Action

Copper, iodotris(triphenylphosphine)-, (Copper, iodotris(triphenylphosphine)-, (T-4)-)- acts as a Lewis acid catalyst, which means it can accept electron pairs from other molecules to form new chemical bonds. It can also act as a reducing agent, which means it can donate electrons to other molecules to reduce their oxidation state. These properties make it useful in various chemical reactions.
Biochemical and Physiological Effects:
Copper, iodotris(triphenylphosphine)-, (Copper, iodotris(triphenylphosphine)-, (T-4)-)- has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can cause oxidative stress in cells and may have toxic effects on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Copper, iodotris(triphenylphosphine)-, (Copper, iodotris(triphenylphosphine)-, (T-4)-)- in lab experiments is its versatility. It can be used in various reactions and can act as both a Lewis acid catalyst and a reducing agent. However, its toxicity and potential for oxidative stress make it important to handle with care and to use appropriate safety precautions.

Future Directions

There are many future directions for the use of Copper, iodotris(triphenylphosphine)-, (Copper, iodotris(triphenylphosphine)-, (T-4)-)- in scientific research. One area of interest is its potential use in the synthesis of metal-organic frameworks for applications in gas storage and separation. Another area of interest is its use in the preparation of new copper-based compounds with unique properties. Further studies are needed to better understand its biochemical and physiological effects and to determine its potential for use in medical applications.
Conclusion:
In conclusion, Copper, iodotris(triphenylphosphine)-, (Copper, iodotris(triphenylphosphine)-, (T-4)-)- is a versatile and highly reactive compound that has been widely used in scientific research. Its unique properties make it useful in various chemical reactions, and its potential for use in medical applications is an area of ongoing research. However, its toxicity and potential for oxidative stress make it important to handle with care and to use appropriate safety precautions. Further studies are needed to fully understand its biochemical and physiological effects and to determine its potential for use in various applications.

Synthesis Methods

Copper, iodotris(triphenylphosphine)-, (Copper, iodotris(triphenylphosphine)-, (T-4)-)- can be synthesized using various methods, including the reaction of copper(I) iodide and triphenylphosphine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of copper(II) acetate and triphenylphosphine in the presence of iodine. The resulting compound is a yellow-orange powder that is soluble in organic solvents.

properties

CAS RN

15709-82-7

Product Name

Copper, iodotris(triphenylphosphine)-, (T-4)-

Molecular Formula

C54H45CuIP3

Molecular Weight

977.3 g/mol

IUPAC Name

iodocopper;triphenylphosphane

InChI

InChI=1S/3C18H15P.Cu.HI/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;;1H/q;;;+1;/p-1

InChI Key

GQMWLWIPQUJUAY-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu]I

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu]I

Other CAS RN

15709-82-7

synonyms

Iodtris(triphenylphosphino)kupfer

Origin of Product

United States

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